molecular formula C20H18Si B098950 Triphenylvinylsilane CAS No. 18666-68-7

Triphenylvinylsilane

Cat. No.: B098950
CAS No.: 18666-68-7
M. Wt: 286.4 g/mol
InChI Key: OVOIHGSHJGMSMZ-UHFFFAOYSA-N
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Description

Triphenylvinylsilane (C₂₀H₁₈Si, molecular weight: 286.44 g/mol) is a silicon-based organometallic compound characterized by a vinyl group attached to a triphenylsilane moiety. It is a white to off-white crystalline solid with a melting point of 68–70°C and a boiling point of 190°C at 3 mmHg . This compound is highly sensitive to moisture, requiring storage under inert conditions to prevent decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylvinylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylchlorosilane with vinylmagnesium bromide in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{Ph}_3\text{SiCl} + \text{CH}_2=\text{CHMgBr} \rightarrow \text{Ph}_3\text{SiCH=CH}_2 + \text{MgBrCl} ] This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: Triphenylvinylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

1.1 Hiyama Cross-Coupling Reactions

TPVS is frequently used in Hiyama cross-coupling reactions, which involve the coupling of organohalides with organosilicon compounds. This method is significant for synthesizing biaryls and other complex organic molecules. The unique properties of TPVS, such as its ability to stabilize intermediates and enhance reaction rates, make it a valuable reagent in these reactions .

1.2 Photocatalytic Reactions

Recent studies have shown that TPVS can be utilized in photocatalyzed cycloaromatization reactions. For example, vinylsilanes, including TPVS, have been employed to create complex silacycles under visible light conditions. These reactions exhibit unique reactivity profiles due to the presence of silicon, which enhances the electronic properties of the resulting compounds .

Materials Science

2.1 Polymer Chemistry

TPVS has been integrated into polymer matrices to develop advanced materials. Specifically, it has been used in the preparation of poly(methyl methacrylate) (PMMA) gels through free radical crosslinking copolymerization. These gels are crucial for optical applications due to their transparency and mechanical properties .

2.2 Film-Forming Materials

The incorporation of TPVS into silsesquioxanes has led to the development of multifunctional materials with enhanced thermal stability and mechanical strength. These materials are being explored for applications in electronics and hybrid materials due to their unique properties derived from the silicon backbone .

Case Studies

Study Application Findings
Liu et al., 2020Hydrosilylation of VinylsilanesDemonstrated effective modification of trivinyl-substituted open-cage silsesquioxanes using TPVS, achieving high conversion rates (>96%) under optimized conditions .
Abadi et al., 2021Photocatalyzed ReactionsShowed that TPVS can facilitate cycloaromatization under visible light, yielding high conversions and highlighting its potential in synthetic organic chemistry .
ResearchGate StudyPMMA GelsInvestigated the formation of PMMA gels using TPVS, confirming its role as a crosslinking agent that enhances optical clarity and mechanical properties .

Mechanism of Action

The mechanism of action of triphenylvinylsilane involves its ability to participate in various chemical reactions due to the presence of the vinyl group and phenyl rings. The vinyl group can undergo addition reactions, while the phenyl rings can participate in electrophilic aromatic substitution. These reactions are facilitated by the silicon atom, which can stabilize reaction intermediates through hyperconjugation and other electronic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes the properties of triphenylvinylsilane and structurally related silicon compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C/mmHg) Key Applications/Reactivity Hazards (GHS Codes) References
This compound C₂₀H₁₈Si 286.44 68–70 190/3 Hydroboration to silyl alcohols; precursor for Tpseoc protective group H315, H319, H335
Trimethoxyvinylsilane C₅H₁₂O₃Si 148.23 N/A N/A Coupling agent in polymers; hydrolyzes to silanols for surface modification Not specified
Trichloro(chloromethyl)silane Cl₃SiCH₂Cl 198.41 N/A N/A Precursor for silicone resins; reacts with nucleophiles (e.g., water, alcohols) Corrosive, toxic
(Trifluoromethyl)trimethylsilane CF₃Si(CH₃)₃ 164.20 N/A N/A Trifluoromethylation agent in pharmaceuticals and agrochemicals H225, H302, H315
Trimethyl(1-phenylallyl)silane C₁₂H₁₈Si 190.36 N/A N/A Reagent in benzyne cycloaddition reactions Not specified

Reactivity and Selectivity

  • Steric Effects: this compound’s bulky triphenyl groups direct regioselectivity in hydroboration. Using 9-BBN (a sterically hindered borane) ensures β-selectivity, yielding >95% 2-(triphenylsilyl)ethanol. In contrast, BH₃•THF produces regioisomeric mixtures (α:β = 2:3), similar to trimethylvinylsilane .
  • Hydrolysis Sensitivity: Trimethoxyvinylsilane’s methoxy groups render it highly reactive toward hydrolysis, forming silanols for polymer crosslinking. This compound, however, resists hydrolysis due to its hydrophobic aryl substituents .
  • Electrophilic Reactivity : Trichloro(chloromethyl)silane reacts aggressively with nucleophiles (e.g., water, amines), making it unsuitable for protective group chemistry but ideal for silicone production .

Biological Activity

Triphenylvinylsilane (TPVS) is an organosilicon compound characterized by the presence of a vinyl group and three phenyl groups attached to a silicon atom. Its unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. This article explores the biological activity of TPVS, focusing on its interactions in biological systems, potential therapeutic uses, and relevant research findings.

This compound has the molecular formula C18H18Si\text{C}_{18}\text{H}_{18}\text{Si} and is synthesized through several methods, including hydrosilylation reactions. The vinyl group allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Synthesis Methods

  • Hydrosilylation : Reaction with alkenes and alkynes.
  • Reduction Reactions : Utilized as a reducing agent for carbonyl compounds.
  • Deoxygenation : Effective in reducing esters and alcohols under radical conditions.

1. Medicinal Chemistry Applications

TPVS and its derivatives have been investigated for their roles in drug delivery systems and as intermediates in the synthesis of pharmaceutical compounds. The triphenylsilyl group enhances stability and bioavailability, making these compounds useful in therapeutic contexts.

2. Interaction with Biological Molecules

Research indicates that TPVS can interact with various biological substrates, influencing their reactivity:

  • Hydrosilylation Reactions : TPVS has been shown to effectively hydrosilylate alkenes, which can be relevant for modifying biomolecules.
  • Reducing Agent : It acts as a reducing agent for functional groups in organic molecules, potentially affecting metabolic pathways.

3. Toxicological Studies

Toxicological assessments suggest that TPVS may exhibit irritant properties upon contact with skin or mucous membranes. Safety data indicate that while it is not classified as highly toxic, appropriate precautions should be taken during handling.

Case Studies

Several studies have explored the applications of TPVS in synthetic chemistry, highlighting its versatility:

Case Study 1: Hydrosilylation of Alkenes

A study demonstrated that TPVS could effectively hydrosilylate various alkenes under mild conditions, producing valuable silane derivatives that can be further functionalized for medicinal applications .

Case Study 2: Reductive Deoxygenation

In another case, TPVS was utilized in a radical-mediated deoxygenation reaction to convert alcohols into hydrocarbons. This method showed high yields and selectivity, indicating its potential utility in organic synthesis .

Comparative Analysis

The following table summarizes the characteristics of TPVS compared to other silanes:

Compound NameStructure TypeUnique Features
This compoundVinylsilaneVersatile reactivity; used in drug synthesis
TriethylsilaneTrialkylsilaneMore common; less sterically hindered
TrimethylsilaneTrialkylsilaneWidely used as a silane coupling agent
TriphenylsilanethiolThioetherContains a thiol group; used in different reactions
TrichlorosilaneTrichlorosilaneHighly reactive; used for silicon-based materials

Properties

IUPAC Name

ethenyl(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H18Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOIHGSHJGMSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8066397
Record name Triphenylvinylsilane
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Molecular Weight

286.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18666-68-7
Record name Triphenylvinylsilane
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Record name Vinyltriphenylsilane
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Record name Triphenylvinylsilane
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Record name Benzene, 1,1',1''-(ethenylsilylidyne)tris-
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Record name Triphenylvinylsilane
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Record name Triphenylvinylsilane
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Record name VINYLTRIPHENYLSILANE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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